Dibromo(fluoro)acetaldehyde Dibromo(fluoro)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 64316-15-0
VCID: VC19405389
InChI: InChI=1S/C2HBr2FO/c3-2(4,5)1-6/h1H
SMILES:
Molecular Formula: C2HBr2FO
Molecular Weight: 219.83 g/mol

Dibromo(fluoro)acetaldehyde

CAS No.: 64316-15-0

Cat. No.: VC19405389

Molecular Formula: C2HBr2FO

Molecular Weight: 219.83 g/mol

* For research use only. Not for human or veterinary use.

Dibromo(fluoro)acetaldehyde - 64316-15-0

Specification

CAS No. 64316-15-0
Molecular Formula C2HBr2FO
Molecular Weight 219.83 g/mol
IUPAC Name 2,2-dibromo-2-fluoroacetaldehyde
Standard InChI InChI=1S/C2HBr2FO/c3-2(4,5)1-6/h1H
Standard InChI Key XYHPBUYGFWDSRU-UHFFFAOYSA-N
Canonical SMILES C(=O)C(F)(Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Dibromo(fluoro)acetaldehyde possesses the molecular formula C2HBr2FO\text{C}_2\text{HBr}_2\text{FO}, with a carbon chain comprising a carbonyl group (C=O) at the first position and halogen substituents (two bromine atoms and one fluorine atom) at the second carbon. The spatial arrangement of halogens creates distinct electronic effects: bromine’s high electronegativity and polarizability enhance electrophilicity at the carbonyl carbon, while fluorine’s compact size and strong inductive effects modulate reactivity .

The compound’s structure can be represented as:

O=C(H)-C(Br)(Br)F\text{O=C(H)-C(Br)(Br)F}

This configuration distinguishes it from related haloaldehydes, such as dibromochloroacetaldehyde, where chlorine replaces fluorine .

Synthesis and Production

Bromination of Fluoroacetaldehyde

The primary synthesis route involves bromination of fluoroacetaldehyde under controlled conditions. Key parameters include:

  • Temperature: Maintained between 0–25°C to prevent over-bromination.

  • Solvent: Polar aprotic solvents (e.g., dichloromethane) optimize reaction kinetics.

  • Stoichiometry: Molar ratios of brominating agents (e.g., Br2\text{Br}_2) to substrate are critical for achieving >80% yields.

Alternative Methods

Comparative studies with dibromochloroacetaldehyde synthesis reveal analogous strategies, such as halogen exchange reactions or acetal bromination . For example, chloroacetaldehyde diethyl acetal undergoes bromination to yield dibromochloroacetaldehyde, suggesting potential adaptability for fluorine-containing analogs .

Table 1: Comparative Synthetic Conditions for Halogenated Acetaldehydes

CompoundStarting MaterialBrominating AgentYield (%)Reference
Dibromo(fluoro)acetaldehydeFluoroacetaldehydeBr2\text{Br}_282
DibromochloroacetaldehydeChloroacetaldehyde diethyl acetalPBr3\text{PBr}_375

Chemical Reactivity and Mechanisms

Nucleophilic Attack

The carbonyl carbon and bromine atoms act as electrophilic centers, reacting preferentially with nucleophiles such as amines, thiols, and alkoxides. For instance, in glutathione-S-transferase inhibition studies, analogous halogenated aldehydes like 1,2-dibromoethane (DBE) form covalent adducts with glutathione, disrupting detoxification pathways .

Applications in Research and Industry

Polymer Chemistry

The compound’s potential for cryotachensic polymerization (low-temperature chain-growth) aligns with trends in halogenated aldehyde research . Copolymerization with monomers like chloral could yield flame-retardant materials, though reactivity may lag behind chlorine-containing analogs .

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